1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine
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Overview
Description
1-Chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine is an organic compound with the molecular formula C18H17ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine typically involves the chlorination of N,N-dimethyl-3-m-tolylisoquinolin-7-amine. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under anhydrous conditions. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
1-Chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe for studying the interactions of isoquinoline derivatives with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-Chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine can be compared with other similar compounds, such as:
1-Chloro-N,N-dimethylisoquinolin-7-amine: Lacks the m-tolyl group, which may affect its chemical reactivity and biological activity.
1-Bromo-N,N-dimethyl-3-m-tolylisoquinolin-7-amine: Contains a bromine atom instead of chlorine, which may influence its reactivity in nucleophilic substitution reactions.
1-Chloro-N,N-diethyl-3-m-tolylisoquinolin-7-amine: Contains ethyl groups instead of methyl groups, which may affect its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity in distinct ways compared to other similar compounds.
Properties
IUPAC Name |
1-chloro-N,N-dimethyl-3-(3-methylphenyl)isoquinolin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c1-12-5-4-6-14(9-12)17-10-13-7-8-15(21(2)3)11-16(13)18(19)20-17/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAWDLYAPGCDAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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